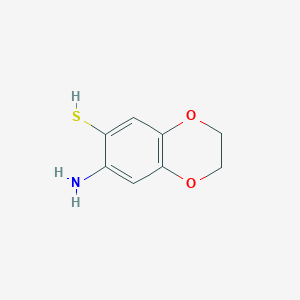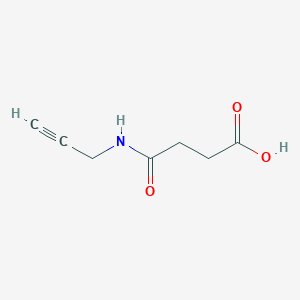
4-Oxo-4-(prop-2-ynylamino)butanoic acid
Vue d'ensemble
Description
“4-Oxo-4-(prop-2-ynylamino)butanoic acid” is a chemical compound with the molecular formula C7H7NO3 . It has an average mass of 156.136 Da and a monoisotopic mass of 156.042252 Da .
Synthesis Analysis
The synthesis of 4-Oxo-4-(prop-2-ynylamino)butanoic acid can be achieved through microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . The reaction conditions have been developed to provide the desired products in moderate to excellent yields for a wide range of substrates . Different conditions are required depending on the nature of the methylketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7NO3/c1-2-5-8-6(9)3-4-7(10)11/h1,3-4H,5H2,(H,8,9)(H,10,11)/b4-3+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 401.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . It has a molar refractivity of 37.6±0.3 cm3 . The compound has 4 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
Cancer Treatment
4-Oxo-4-(prop-2-ynylamino)butanoic acid derivatives have been identified as potential building blocks in drug discovery, particularly for cancer treatment. Their biological activity has been noted in research, suggesting their utility in developing therapeutic agents for cancer .
Neurodegenerative Diseases
Research indicates that certain derivatives of this compound show promise in treating neurodegenerative conditions. This opens up avenues for the synthesis of drugs targeting diseases like Alzheimer’s and Parkinson’s .
Metabolic Disorders
The compound’s derivatives also exhibit potential in addressing metabolic disorders. This could lead to new treatments for conditions such as diabetes and obesity .
Gastric Conditions
There is evidence that these derivatives can be used to treat gastric conditions, providing a basis for the development of new gastrointestinal drugs .
Antimicrobial Properties
The antimicrobial properties of 4-Oxo-4-(prop-2-ynylamino)butanoic acid derivatives have been documented, suggesting their use in creating antimicrobial agents to combat various infections .
Antifungal Applications
Similarly, antifungal properties have been observed, indicating the compound’s utility in developing antifungal medications .
Antiviral Therapeutics
Compounds containing structural characteristics similar to 4-Oxo-4-(prop-2-ynylamino)butanoic acid have shown antiviral activity against viruses like the Newcastle disease virus, hinting at their potential in antiviral drug development .
Safety and Hazards
Mécanisme D'action
Mode of Action
Studies on similar compounds, such as 4-oxobutanoic acids, suggest that these compounds undergo oxidation reactions . The oxidation rate increases linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species . The total reaction is second-order, first-order each in oxidant and substrate .
Propriétés
IUPAC Name |
4-oxo-4-(prop-2-ynylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-5-8-6(9)3-4-7(10)11/h1H,3-5H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBNICXUBAQSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(prop-2-ynylamino)butanoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

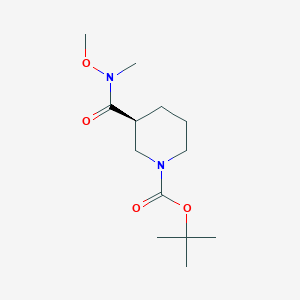
![4-[2-(Bromomethyl)-4-nitrophenyl]morpholine](/img/structure/B1438640.png)
![N-(benzo[d]thiazol-2-ylmethyl)acetamide](/img/structure/B1438641.png)
![8-Methylpyrido[2,3-b]pyrazine](/img/structure/B1438642.png)
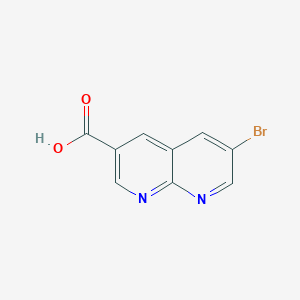
![1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438645.png)
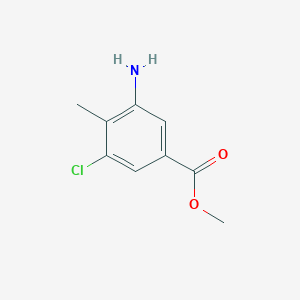
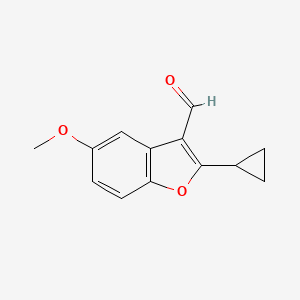
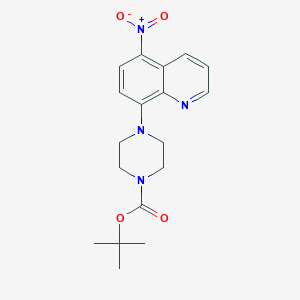
![[Ethyl(methyl)sulfamoyl]amine](/img/structure/B1438652.png)


![2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole](/img/structure/B1438655.png)
